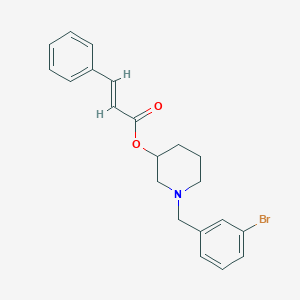![molecular formula C19H18F2O3 B5395253 3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5395253.png)
3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(4-methylphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(4-methylphenyl)-2-propen-1-one, commonly referred to as DFEPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFEPM belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
DFEPM has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, DFEPM has shown promising results as a potential chemotherapeutic agent, as it induces cell cycle arrest and apoptosis in cancer cells. In neuroprotection, DFEPM has been shown to protect neurons against oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, DFEPM has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma.
Wirkmechanismus
The mechanism of action of DFEPM is not fully understood, but it is believed to act through multiple pathways. In cancer cells, DFEPM induces cell cycle arrest and apoptosis by inhibiting the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In neuroprotection, DFEPM protects neurons against oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In anti-inflammatory therapy, DFEPM inhibits the production of pro-inflammatory cytokines by inhibiting the activity of various transcription factors, including NF-κB and AP-1.
Biochemical and Physiological Effects:
DFEPM has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. In cancer cells, DFEPM induces cell cycle arrest and apoptosis by inhibiting the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In neuroprotection, DFEPM protects neurons against oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In anti-inflammatory therapy, DFEPM inhibits the production of pro-inflammatory cytokines by inhibiting the activity of various transcription factors, including NF-κB and AP-1.
Vorteile Und Einschränkungen Für Laborexperimente
DFEPM has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, DFEPM also has some limitations, including its poor solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for DFEPM research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the exploration of its mechanism of action in more detail. Additionally, the development of DFEPM derivatives with improved solubility and bioavailability may lead to the development of more effective therapeutic agents.
Synthesemethoden
DFEPM can be synthesized through a multi-step process that involves the condensation of 4-methylacetophenone and 4-difluoromethoxy-3-ethoxybenzaldehyde in the presence of a base catalyst. The resulting chalcone is then subjected to a Claisen-Schmidt reaction with benzaldehyde to obtain the final product, DFEPM. The purity and yield of DFEPM can be improved through various purification techniques, such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
(E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2O3/c1-3-23-18-12-14(7-11-17(18)24-19(20)21)6-10-16(22)15-8-4-13(2)5-9-15/h4-12,19H,3H2,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSROBVDZIZPSH-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)C)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)C)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5395179.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-{[(2-thienylmethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5395186.png)
![(3S*,4R*)-1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5395191.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5395199.png)
![6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5395207.png)
![1-[(2-ethylpyrimidin-5-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5395213.png)
![2-{2-[2-(acetyloxy)-5-bromo-3-ethoxyphenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5395218.png)
![1-[3-(2-furyl)propanoyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5395236.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5395243.png)
![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5395248.png)
![2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5395260.png)
![8-(2,3-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5395264.png)
![1-methyl-1'-[3-(2-oxoazepan-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5395269.png)
